Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Overview
Description
Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .
Scientific Research Applications
Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as an analgesic, anti-inflammatory, and antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or pain pathways, leading to its analgesic and anti-inflammatory effects. Additionally, its potential antidepressant activity could be attributed to its interaction with neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar structure but without the specific substituents.
Oxazole: A related heterocycle with one oxygen and one nitrogen atom but different substitution patterns.
Thiazole: Another five-membered heterocycle with sulfur instead of oxygen.
Uniqueness
Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 2,6-dichlorophenyl group enhances its potential as an antimicrobial and anticancer agent, while the amino and carboxylate groups contribute to its versatility in chemical reactions .
Properties
IUPAC Name |
methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-17-11(16)8-9(15-18-10(8)14)7-5(12)3-2-4-6(7)13/h2-4H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVNEZOHFPUCDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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